molecular formula C9H10FN3 B8370753 6-Fluoro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine

6-Fluoro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B8370753
M. Wt: 179.19 g/mol
InChI Key: BRUIUUVNLUYGSY-UHFFFAOYSA-N
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Patent
US09029373B2

Procedure details

To a solution of Intermediate 1e (1.81 g, 9.18 mmol), triphenylphosphine (4.83 g, 18.4 mmol), and triethylamine (5.12 mL, 36.7 mmol) in THF (25 mL) at 0° C., hexachloroethane (4.36 g, 18.4 mmol) was added in 2 portions at a 1 min intervals. The resulting pale brown solution was allowed to warm to RT then stirred for 2 h. The resulting yellow suspension was filtered, washing with THF (2×25 mL). The combined organics were purified using SCX-2 cartridge (washed with DCM-MeOH (1:1, 100 mL) and MeOH (50 mL), and then the product was eluted with 2M NH3 in MeOH) to give a pale yellow solid (1.60 g, 97%, contaminated with ˜2.5% Ph3P═O). NMR (400 MHz, CDCl3): 1.53 (6H, d), 3.32 (1H, sept), 7.15 (1H, ddd), 7.75 (1H, ddd), 7.84 (1H, m).
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
5.12 mL
Type
reactant
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH:9][C:10](=O)[CH:11]([CH3:13])[CH3:12])=[N:6][CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.ClC(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:10]([CH:11]([CH3:13])[CH3:12])=[N:9][N:8]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
1.81 g
Type
reactant
Smiles
FC=1C=CC(=NC1)NNC(C(C)C)=O
Name
Quantity
4.83 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5.12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.36 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting yellow suspension was filtered
WASH
Type
WASH
Details
washing with THF (2×25 mL)
CUSTOM
Type
CUSTOM
Details
The combined organics were purified
WASH
Type
WASH
Details
washed with DCM-MeOH (1:1, 100 mL) and MeOH (50 mL)
WASH
Type
WASH
Details
the product was eluted with 2M NH3 in MeOH)
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid (1.60 g, 97%

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC=1C=CC=2N(C1)C(=NN2)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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